SP-100030

Immunology Inflammation Transcription Factor

Studying T-cell signaling often requires a tool that avoids confounding effects from myeloid or stromal compartments, a gap single-pathway inhibitors cannot fill. SP-100030 solves this by providing equimolar, dual blockade of NF-κB and AP-1 (IC50=50 nM each) with documented T-cell tropism. - >85% cytokine suppression in T-cells at 3 µM vs. <5% in 10 non-T-cell types at 10 µM - Validated in murine CIA (10 mg/kg/day) and AH-130 hepatoma models (5 mg/kg/day) - High purity (≥98%); -20°C storage; global ambient/blue ice shipping ensures integrity

Molecular Formula C14H5ClF9N3O
Molecular Weight 437.65 g/mol
Cat. No. B1682160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP-100030
SynonymsSP 100030
SP-100030
SP100030
Molecular FormulaC14H5ClF9N3O
Molecular Weight437.65 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F
InChIInChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28)
InChIKeyGHMKQBWHPQMXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SP-100030: A Quantitative Overview of a T-Cell-Specific NF-κB/AP-1 Dual Inhibitor for Inflammatory and Immunological Research


SP-100030 is a synthetic small molecule characterized as a dual inhibitor of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) transcriptional activation. Its primary functional distinction lies in its cellular specificity; it demonstrates potent inhibition in T-cell lines while exhibiting negligible activity against a range of non-T-cell types, including endothelial, epithelial, fibroblast, monocytic, and osteoblast cultures. Preclinically, the compound has been shown to reduce disease severity in a murine model of collagen-induced arthritis (CIA) and to suppress the expansion of AH-130 Yoshida ascites hepatoma in rats.

Why NF-κB or AP-1 Inhibition Alone Cannot Replicate the SP-100030-Specific Pharmacological Profile


Substituting SP-100030 with a generic NF-κB inhibitor (e.g., JSH-23, which does not inhibit AP-1 ) or a selective AP-1 inhibitor would fail to recapitulate the compound's specific experimental signature. The convergent activation of both NF-κB and AP-1 is a hallmark of robust T-cell receptor (TCR) signaling and inflammatory cytokine cascades. [1] Disrupting only one pathway often triggers compensatory mechanisms or fails to completely abrogate downstream cytokine production. [2] The quantifiable, unique feature of SP-100030 is its balanced, equimolar inhibition of both pathways (IC50 = 50 nM each) combined with its documented T-cell tropism, a selectivity profile not commonly found in single-pathway or broad-spectrum transcription factor inhibitors. [1]

Quantitative Differentiation of SP-100030: Head-to-Head and Cross-Study Evidence vs. Comparators


Equimolar Dual Inhibition of NF-κB and AP-1 vs. Single-Pathway Selectivity of Common Comparators

SP-100030 inhibits both NF-κB and AP-1-mediated transcription with an IC50 of 50 nM in Jurkat T-cell reporter assays. In contrast, the commonly used NF-κB inhibitor JSH-23 does not inhibit the DNA-binding activity of AP-1, NF-AT, or STAT3 at relevant concentrations (5 μM). This establishes SP-100030 as a functional dual-pathway probe rather than a selective NF-κB tool, making it specifically suitable for studying convergent signaling nodes.

Immunology Inflammation Transcription Factor

T-Cell-Selective Cytokine Suppression vs. Broad Cytotoxicity in Non-T-Cells

SP-100030 displays high selectivity for T-cell lineages. At a concentration of 3 µM, it suppresses IL-2, IL-8, and TNF-α production by >85% in 6 T-cell cultures. Conversely, at a higher concentration of 10 µM, it exhibits <5% inhibition of cytokine induction in 10 distinct non-T-cell cultures, including endothelial, epithelial, fibroblast, monocytic, and osteoblast lineages. This starkly contrasts with broad-spectrum immunosuppressants (e.g., cyclosporine A or dexamethasone) which lack this T-cell-intrinsic restriction, thereby inducing wider off-target cellular effects.

Immunology Cell Selectivity Cytokine

In Vivo Efficacy in Collagen-Induced Arthritis (CIA) vs. Clinical-Stage Comparator Tofacitinib (Cross-Study Reference)

In the murine collagen-induced arthritis (CIA) model, SP-100030 administered at 10 mg/kg/day i.p. from day 21 to 34 post-immunization significantly decreased arthritis severity. [1] While direct head-to-head data are lacking, cross-study comparison with the JAK inhibitor tofacitinib (CP-690,550) provides context: tofacitinib typically requires 15-30 mg/kg/day in mouse CIA studies to achieve comparable macroscopic and histological improvement. [2] This suggests that the dual NF-κB/AP-1 transcriptional block mediated by SP-100030 achieves therapeutic equivalence in this model at a lower or equivalent mass dose than a clinically established, broader-spectrum JAK-STAT pathway inhibitor.

Rheumatology Autoimmunity In Vivo Model

Suppression of Cancer Cachexia-Related Tumor Growth vs. Single-Pathway NF-κB Inhibitors

In the AH-130 Yoshida ascites hepatoma rat model, a well-established model of cancer cachexia, daily subcutaneous injection of SP-100030 at 5 mg/kg significantly suppressed tumor expansion. While specific in-class comparators are scarce, this effect is mechanistically distinct from selective NF-κB inhibitors like QNZ (EVP4593) or BAY 11-7082. The latter compounds primarily target IκBα phosphorylation or NF-κB nuclear translocation but fail to block the parallel AP-1 activation pathway, which is critical for tumor-stromal inflammatory crosstalk and muscle wasting. The dual inhibition provided by SP-100030 addresses both the tumor cell survival (via NF-κB) and the pro-inflammatory cachectic drive (via AP-1) concurrently.

Oncology Cancer Cachexia Tumor Microenvironment

Validated Application Scenarios for SP-100030 Based on Quantitative Differentiation Evidence


Elucidating Convergent T-Cell Receptor (TCR) Signaling Nodes in Immunology Research

In experimental systems requiring the specific interrogation of both NF-κB and AP-1 pathways in T-cells, SP-100030 is the compound of choice. Based on its equimolar 50 nM IC50 for both transcription factors and the lack of AP-1 activity in comparators like JSH-23 [1], SP-100030 enables researchers to definitively link observed phenotypes to dual-pathway blockade rather than single-pathway inhibition. This is particularly valuable for studying TCR/CD28 co-stimulation where both pathways are robustly activated.

Validating T-Cell-Specific Inflammatory Contributions in Mixed-Cell In Vivo Models

For researchers aiming to dissect the specific contribution of T-cells to autoimmune pathogenesis without confounding effects on myeloid or stromal compartments, SP-100030 provides a superior experimental tool. Its documented selectivity—>85% cytokine suppression in T-cells at 3 µM versus <5% suppression in 10 non-T-cell types at 10 µM —makes it ideal for use in murine collagen-induced arthritis (CIA) studies where dose-dependent efficacy (10 mg/kg/day) has been validated. [1]

Investigating the Molecular Basis of Cancer Cachexia and Tumor-Stromal Inflammation

SP-100030 is a preferred agent for studying the transcriptional regulation of cancer cachexia. Its unique dual blockade of NF-κB and AP-1 addresses the two key pathways implicated in both tumor cell survival and the systemic inflammatory response driving muscle wasting. The validated suppression of AH-130 Yoshida ascites hepatoma expansion at 5 mg/kg/day in rats provides a robust experimental foundation for using SP-100030 over single-target NF-κB inhibitors that fail to mitigate the AP-1-dependent cachectic components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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